molecular formula C20H14F3NO2 B2602667 (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 2058812-13-6

(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No.: B2602667
CAS No.: 2058812-13-6
M. Wt: 357.332
InChI Key: ALOOWRPJINOMHW-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound that features a methoxyphenyl group, a phenyl group, and a trifluoromethyl-substituted pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3-phenyl-5-(trifluoromethyl)-2-pyridinyl intermediate, which is then coupled with the 4-methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)[3-phenyl-2-pyridinyl]methanone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    (4-Methoxyphenyl)[3-phenyl-5-methyl-2-pyridinyl]methanone: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-phenyl-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO2/c1-26-16-9-7-14(8-10-16)19(25)18-17(13-5-3-2-4-6-13)11-15(12-24-18)20(21,22)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOWRPJINOMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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